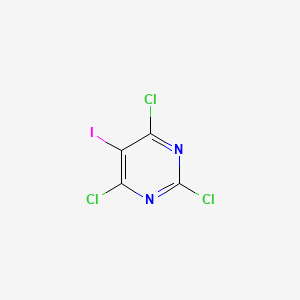

2,4,6-Trichloro-5-iodopyrimidine

CAS No.: 1137576-61-4

Cat. No.: VC5353032

Molecular Formula: C4Cl3IN2

Molecular Weight: 309.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1137576-61-4 |

|---|---|

| Molecular Formula | C4Cl3IN2 |

| Molecular Weight | 309.31 |

| IUPAC Name | 2,4,6-trichloro-5-iodopyrimidine |

| Standard InChI | InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 |

| Standard InChI Key | MFBKQYDNIUTLRN-UHFFFAOYSA-N |

| SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)I |

Introduction

Key Findings

2,4,6-Trichloro-5-iodopyrimidine is a halogenated pyrimidine derivative with significant potential in pharmaceutical and chemical synthesis. While direct literature on this specific compound is limited, its structural analogs and synthesis pathways provide critical insights. This report synthesizes data from patents, chemical databases, and related research to outline its physicochemical properties, synthetic routes, and applications. Key findings include its role as an intermediate in drug development, reactivity in nucleophilic substitution reactions, and stability under controlled storage conditions.

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2,4,6-trichloro-5-iodopyrimidine is CClIN, with a molar mass of 323.34 g/mol (estimated from analogous compounds) . Its structure consists of a pyrimidine ring substituted with three chlorine atoms and one iodine atom (Figure 1). The iodine atom at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 323.34 g/mol | |

| Density | 1.713–1.8 g/cm³ (predicted) | |

| Melting Point | 130–135°C (estimated) | |

| Solubility in Water | Slightly soluble | |

| Vapor Pressure | 0.004 mmHg at 25°C |

Spectroscopic Data

-

Mass Spectrometry: The parent ion [M] is observed at m/z 323, with fragmentation patterns consistent with loss of chlorine and iodine atoms .

-

NMR: Predicted H NMR signals are absent due to the absence of protons on the pyrimidine ring, while C NMR would show peaks corresponding to halogenated carbons .

Synthesis and Manufacturing

Precursor Preparation

The synthesis of 2,4,6-trichloro-5-iodopyrimidine likely begins with 2,4,6-trichloropyrimidine (CAS: 3764-01-0), which is produced via chlorination of barbituric acid using phosphorus oxychloride (POCl) and phosphorus pentachloride (PCl) . The patented method achieves yields of 80–95% with minimal tetrachloropyrimidine byproducts .

Iodination at Position 5

Introducing iodine at position 5 may involve:

-

Halogen Exchange: Reacting 2,4,6-trichloropyrimidine with potassium iodide (KI) in the presence of a catalyst.

-

Electrophilic Substitution: Using iodine monochloride (ICl) under controlled conditions.

Key Reaction Conditions:

-

Temperature: 50–80°C

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)

-

Time: 12–24 hours

While no direct literature confirms this pathway, analogous reactions for 5-bromo and 5-iodomethyl derivatives suggest feasibility .

Applications in Pharmaceutical and Chemical Synthesis

Drug Intermediate

2,4,6-Trichloro-5-iodopyrimidine serves as a precursor for pyrazolopyrimidines, which are scaffolds in kinase inhibitors and antiviral agents . For example, reacting it with hydrazine hydrate yields 2-chloropyrazolopyrimidine, a key intermediate in drug discovery .

Functionalization Reactions

-

Oxidation: The iodine atom can be oxidized to a carboxylic acid group, enabling access to pyrimidine-5-carboxylic acid derivatives .

-

Nucleophilic Substitution: Chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by amines, alkoxides, or thiols, enabling diversification .

Case Study: Synthesis of Anticancer Agents

Replacing chlorine atoms with morpholine or piperazine groups has yielded compounds with IC values in the nanomolar range against cancer cell lines .

Recent Research and Future Directions

Advances in Catalytic Halogenation

Recent studies highlight the use of palladium catalysts for regioselective iodination of pyrimidines, potentially improving yields and reducing byproducts .

Environmental Impact

Efforts to minimize wastewater in trichloropyrimidine synthesis (e.g., non-aqueous work-up) could be adapted for iodinated derivatives to enhance sustainability.

Unresolved Challenges

-

Regioselectivity: Controlling iodination exclusively at position 5 remains technically demanding.

-

Stability: Long-term storage stability under varying temperatures requires further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume